Cas no 2228867-86-3 (3-{4-chloro-7H-pyrrolo2,3-dpyrimidin-5-yl}butanoic acid)

3-{4-chloro-7H-pyrrolo2,3-dpyrimidin-5-yl}butanoic acid structure
2228867-86-3 structure
Product Name:3-{4-chloro-7H-pyrrolo2,3-dpyrimidin-5-yl}butanoic acid
CAS No:2228867-86-3
MF:C10H10ClN3O2
MW:239.658300876617
CID:5819551
PubChem ID:165795698
Update Time:2025-07-18

3-{4-chloro-7H-pyrrolo2,3-dpyrimidin-5-yl}butanoic acid Chemical and Physical Properties

Names and Identifiers

    • 3-{4-chloro-7H-pyrrolo2,3-dpyrimidin-5-yl}butanoic acid
    • EN300-1992489
    • 3-{4-chloro-7H-pyrrolo[2,3-d]pyrimidin-5-yl}butanoic acid
    • 2228867-86-3
    • Inchi: 1S/C10H10ClN3O2/c1-5(2-7(15)16)6-3-12-10-8(6)9(11)13-4-14-10/h3-5H,2H2,1H3,(H,15,16)(H,12,13,14)
    • InChI Key: VYODGUDVGWBSTQ-UHFFFAOYSA-N
    • SMILES: ClC1=C2C(=NC=N1)NC=C2C(C)CC(=O)O

Computed Properties

  • Exact Mass: 239.0461543g/mol
  • Monoisotopic Mass: 239.0461543g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 3
  • Complexity: 277
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.7
  • Topological Polar Surface Area: 78.9Ų

3-{4-chloro-7H-pyrrolo2,3-dpyrimidin-5-yl}butanoic acid Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1992489-1g
3-{4-chloro-7H-pyrrolo[2,3-d]pyrimidin-5-yl}butanoic acid
2228867-86-3
1g
$1515.0 2023-09-16
Enamine
EN300-1992489-5g
3-{4-chloro-7H-pyrrolo[2,3-d]pyrimidin-5-yl}butanoic acid
2228867-86-3
5g
$4391.0 2023-09-16
Enamine
EN300-1992489-10g
3-{4-chloro-7H-pyrrolo[2,3-d]pyrimidin-5-yl}butanoic acid
2228867-86-3
10g
$6512.0 2023-09-16
Enamine
EN300-1992489-0.05g
3-{4-chloro-7H-pyrrolo[2,3-d]pyrimidin-5-yl}butanoic acid
2228867-86-3
0.05g
$1272.0 2023-09-16
Enamine
EN300-1992489-0.1g
3-{4-chloro-7H-pyrrolo[2,3-d]pyrimidin-5-yl}butanoic acid
2228867-86-3
0.1g
$1332.0 2023-09-16
Enamine
EN300-1992489-0.25g
3-{4-chloro-7H-pyrrolo[2,3-d]pyrimidin-5-yl}butanoic acid
2228867-86-3
0.25g
$1393.0 2023-09-16
Enamine
EN300-1992489-0.5g
3-{4-chloro-7H-pyrrolo[2,3-d]pyrimidin-5-yl}butanoic acid
2228867-86-3
0.5g
$1453.0 2023-09-16
Enamine
EN300-1992489-1.0g
3-{4-chloro-7H-pyrrolo[2,3-d]pyrimidin-5-yl}butanoic acid
2228867-86-3
1g
$1515.0 2023-05-31
Enamine
EN300-1992489-2.5g
3-{4-chloro-7H-pyrrolo[2,3-d]pyrimidin-5-yl}butanoic acid
2228867-86-3
2.5g
$2969.0 2023-09-16
Enamine
EN300-1992489-5.0g
3-{4-chloro-7H-pyrrolo[2,3-d]pyrimidin-5-yl}butanoic acid
2228867-86-3
5g
$4391.0 2023-05-31

Additional information on 3-{4-chloro-7H-pyrrolo2,3-dpyrimidin-5-yl}butanoic acid

Comprehensive Overview of 3-{4-chloro-7H-pyrrolo[2,3-d]pyrimidin-5-yl}butanoic acid (CAS No. 2228867-86-3)

3-{4-chloro-7H-pyrrolo[2,3-d]pyrimidin-5-yl}butanoic acid (CAS No. 2228867-86-3) is a specialized organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique pyrrolopyrimidine core, is increasingly studied for its potential applications in drug discovery and development. The presence of both chloro and butanoic acid functional groups enhances its reactivity, making it a versatile intermediate for synthesizing more complex molecules.

Recent trends in scientific literature highlight the growing interest in heterocyclic compounds like 3-{4-chloro-7H-pyrrolo[2,3-d]pyrimidin-5-yl}butanoic acid. Researchers are particularly focused on its role in modulating biological pathways, such as kinase inhibition, which is a hot topic in oncology and autoimmune disease research. The compound's CAS No. 2228867-86-3 is frequently searched in academic databases, reflecting its relevance in cutting-edge studies.

From a structural perspective, the pyrrolopyrimidine scaffold is a privileged structure in drug design due to its ability to mimic purine bases, enabling interactions with various enzymes and receptors. The chloro substitution at the 4-position further enhances its binding affinity, while the butanoic acid side chain improves solubility and pharmacokinetic properties. This balance of lipophilicity and hydrophilicity makes it an attractive candidate for further optimization.

In the context of AI-driven drug discovery, compounds like 3-{4-chloro-7H-pyrrolo[2,3-d]pyrimidin-5-yl}butanoic acid are often used as starting points for virtual screening and molecular docking studies. The rise of machine learning in chemistry has led to increased searches for such intermediates, as they are critical for training predictive models. Additionally, the compound's CAS No. 2228867-86-3 is often cross-referenced in patents, underscoring its commercial potential.

Another area of interest is the compound's potential in green chemistry applications. Researchers are exploring eco-friendly synthetic routes to produce 3-{4-chloro-7H-pyrrolo[2,3-d]pyrimidin-5-yl}butanoic acid with minimal waste and energy consumption. This aligns with the global push for sustainable pharmaceutical manufacturing, a topic frequently discussed in industry forums and search queries.

Quality control and analytical characterization of CAS No. 2228867-86-3 are also critical topics. Advanced techniques like HPLC, NMR, and mass spectrometry are employed to ensure purity and consistency, which are essential for regulatory compliance and reproducibility in research. These methodologies are often searched alongside the compound's name, reflecting their importance in the workflow.

In summary, 3-{4-chloro-7H-pyrrolo[2,3-d]pyrimidin-5-yl}butanoic acid (CAS No. 2228867-86-3) is a compound of high scientific and industrial relevance. Its unique structure, combined with its applicability in drug discovery, AI-driven research, and sustainable chemistry, positions it as a key player in modern pharmaceutical innovation. As research progresses, its role in addressing unmet medical needs is likely to expand, further driving interest and searches for this versatile molecule.

Recommended suppliers
Nanjing jingzhu bio-technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nanjing jingzhu bio-technology Co., Ltd.
Hubei Cuiyuan Biotechnology Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hubei Cuiyuan Biotechnology Co.,Ltd
Zouping Mingyuan Import and Export Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Zouping Mingyuan Import and Export Trading Co., Ltd
Wuhan Comings Biotechnology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Wuhan Comings Biotechnology Co., Ltd.
Enjia Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Enjia Trading Co., Ltd